molecular formula C10H11ClN2 B145922 1-Naphthylhydrazine hydrochloride CAS No. 2243-56-3

1-Naphthylhydrazine hydrochloride

Cat. No.: B145922
CAS No.: 2243-56-3
M. Wt: 194.66 g/mol
InChI Key: FYSSYOCJFZSKNW-UHFFFAOYSA-N
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Preparation Methods

1-Naphthylhydrazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-naphthylamine with hydrazine hydrate . The reaction typically occurs under acidic conditions, and the product is isolated as a hydrochloride salt. Another method involves the reduction of 1-nitronaphthalene using tin(II) chloride in hydrochloric acid . Industrial production methods often involve similar reaction conditions but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Naphthylhydrazine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Naphthylhydrazine hydrochloride involves its ability to form hydrazones and azo compounds through reactions with carbonyl compounds. These reactions typically occur via nucleophilic addition of the hydrazine group to the carbonyl group, followed by dehydration to form the hydrazone or azo compound . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being targeted.

Comparison with Similar Compounds

1-Naphthylhydrazine hydrochloride can be compared with other similar compounds, such as:

    2-Naphthylhydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the second position of the naphthalene ring.

    Phenylhydrazine hydrochloride: Contains a phenyl group instead of a naphthyl group.

    4-Methoxyphenylhydrazine hydrochloride: Contains a methoxy-substituted phenyl group.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and analytical chemistry. Its naphthyl group provides distinct electronic and steric properties compared to other hydrazine derivatives.

Properties

IUPAC Name

naphthalen-1-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYOCJFZSKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883816
Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-56-3
Record name 1-Naphthylhydrazine hydrochloride
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Record name 1-Naphthylhydrazine hydrochloride
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Record name 1-Naphthylhydrazine hydrochloride
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Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Record name (naphthalen-1-yl)hydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-naphthylhydrazine hydrochloride interact with glucose and homogentisic acid in the context of MALDI-TOF MS analysis?

A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], this compound likely acts as a matrix in MALDI-TOF MS by:

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